2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8FNO3 |
|---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetic acid |
InChI |
InChI=1S/C11H8FNO3/c12-9-4-2-1-3-8(9)10-5-7(13-16-10)6-11(14)15/h1-5H,6H2,(H,14,15) |
InChI Key |
SEIKGNYUQIJGGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CC(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetic acid typically involves the (3 + 2) cycloaddition reaction of an alkyne and nitrile oxide. This reaction is catalyzed by either copper (I) or ruthenium (II) catalysts . An alternative method involves a catalyst-free, microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of eco-friendly and metal-free synthetic routes is emphasized to reduce costs, toxicity, and waste generation .
Chemical Reactions Analysis
Types of Reactions
2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Biological Activities
The biological activities of 2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetic acid can be categorized as follows:
Anticancer Activity
Research indicates that isoxazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the isoxazole ring can enhance the anticancer properties by increasing the compound's ability to induce apoptosis in cancer cells. The National Cancer Institute has evaluated similar compounds for their efficacy against a range of tumor types, demonstrating promising results.
Anti-inflammatory Properties
Isoxazoles are known for their anti-inflammatory effects. Compounds similar to this compound have been investigated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies indicate that isoxazole derivatives can possess antimicrobial properties. The presence of the fluorine atom may enhance the lipophilicity and bioavailability of the compound, potentially improving its interaction with microbial targets.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have shown that modifications at specific positions on the isoxazole ring significantly affect biological activity. For example:
- Fluorine Substitution : The introduction of fluorine at the 2-position on the phenyl ring enhances the compound's potency against certain cancer cell lines.
- Acetic Acid Moiety : The carboxylic acid group contributes to solubility and bioactivity, making it favorable for drug formulation.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity against various cancer cell lines | NCI Evaluation Studies |
| Anti-inflammatory | Inhibition of COX and pro-inflammatory cytokines | Journal of Medicinal Chemistry |
| Antimicrobial | Moderate activity against selected pathogens | Antimicrobial Agents Journal |
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity | Reference |
|---|---|---|
| Fluorine at 2-position | Increased potency against cancer cells | Medicinal Chemistry Research |
| Acetic acid group | Enhanced solubility and bioavailability | Drug Design Development |
Case Study 1: Anticancer Efficacy
A study focusing on a series of isoxazole derivatives, including this compound, demonstrated that compounds with electron-withdrawing groups at specific positions showed enhanced anticancer activity. The study involved testing against multiple cancer cell lines, revealing IC50 values indicative of significant cytotoxic effects.
Case Study 2: Anti-inflammatory Mechanism
Research published in a leading pharmacology journal examined the anti-inflammatory mechanisms of isoxazole derivatives. The study found that compounds with similar structures could effectively reduce inflammation markers in vitro, suggesting potential applications in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Research Implications
- Pharmacological Potential: Fluorine and chlorine analogs may exhibit improved metabolic stability and target binding compared to non-halogenated derivatives.
- Synthetic Challenges : Introducing fluorine requires specialized reagents (e.g., fluorophenyl boronic acids in Suzuki couplings).
- Applications : Isoxazole-acetic acid derivatives are explored as anti-inflammatory agents, kinase inhibitors, or CNS modulators .
Biological Activity
2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of an isoxazole ring, which contributes to its biological activity. The incorporation of a fluorophenyl group enhances its pharmacological properties by potentially increasing metabolic stability and bioactivity.
Research indicates that compounds with isoxazole moieties often interact with various biological targets, including enzymes and receptors involved in critical pathways such as inflammation, cancer progression, and metabolic regulation. The specific mechanism of action for this compound has not been fully elucidated but is believed to involve modulation of signaling pathways linked to EPAC (Exchange Protein directly Activated by cAMP) proteins.
Table 1: Summary of Biological Activities
Case Studies
- EPAC Inhibition : A study evaluated several analogues of the compound for their ability to inhibit EPAC1-mediated Rap1b-bGDP exchange activity. The most potent analogue exhibited an IC50 value of 3.6 μM, indicating significant inhibitory potential on EPAC proteins, which are crucial in insulin secretion and cell adhesion processes .
- Antitumor Activity : Another investigation focused on the antitumor effects of similar compounds against human tumor cell lines such as HT-29 (colon carcinoma) and PC-3 (prostate carcinoma). The results demonstrated that these compounds exhibited substantial cytotoxic effects, suggesting potential therapeutic applications in oncology .
- Cytotoxicity Evaluation : A range of isoxazoles was tested for cytotoxicity against multiple cancer cell lines (A549, COLO 205, MDA-MB 231, PC-3). The results indicated IC50 values below 12 μM for several derivatives, supporting their potential as anticancer agents .
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of isoxazole derivatives. For instance:
- The introduction of electron-donating groups has been shown to improve potency significantly.
- Compounds with substituted phenyl rings displayed enhanced solubility and bioactivity.
Table 2: Structure-Activity Relationship (SAR)
| Compound | Modification | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound 1 | Base compound | 10.8 | EPAC1 Inhibition |
| Compound 10 | 3-CF3,4-Cl substitution | 7.3 | Enhanced EPAC activity |
| Compound 25 | Furan-2-yl group substitution | 3.6 | Most potent EPAC inhibitor |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of 2-fluorophenyl-substituted aldehydes with hydroxylamine under basic conditions, followed by coupling with an acetic acid derivative. Optimization includes adjusting pH (e.g., sodium acetate buffer) and temperature during cyclization to improve yield . For example, refluxing in acetic acid with a 1.5 molar excess of hydrazine hydrate enhances intermediate formation .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions on the isoxazole and phenyl rings. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy validates functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Purity is assessed via high-performance liquid chromatography (HPLC) .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Use in vitro binding assays (e.g., surface plasmon resonance) to assess interactions with enzymes or receptors. For diuretic activity, saline-loaded mouse models are standard for initial efficacy screening .
Advanced Research Questions
Q. How does the 2-fluorophenyl substituent influence bioactivity compared to other aryl groups (e.g., 3,4-dimethoxyphenyl)?
- Methodological Answer : Structure-activity relationship (SAR) studies indicate that the 2-fluorophenyl group enhances diuretic potency by improving hydrophobic interactions with target proteins, as demonstrated in comparative studies of analogs in mice and dogs. Substitution at the 7-position with halogens (e.g., Cl, Br) further amplifies activity . In contrast, 3,4-dimethoxyphenyl analogs show stronger anti-inflammatory effects due to increased electron-donating properties .
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Perform pharmacokinetic studies (e.g., plasma half-life via LC-MS) in rodent models. Modify the acetic acid moiety through ester prodrugs or amidation (e.g., 2-(thiazol-2-yl)acetamide derivatives) to enhance stability . Cross-validate using larger animal models (e.g., dogs, chimpanzees) to account for interspecies metabolic differences .
Q. What strategies improve target selectivity and reduce off-target effects in isoxazole derivatives?
- Methodological Answer : Computational docking (e.g., molecular dynamics simulations) identifies key binding residues. For example, introducing a 7-bromo substituent in this compound derivatives enhances selectivity for renal transporters over hepatic enzymes . Validate selectivity via competitive binding assays against related targets (e.g., COX-2, carbonic anhydrase) .
Q. How can metabolic pathways be characterized to mitigate rapid clearance?
- Methodological Answer : Use radiolabeled analogs (e.g., ¹⁴C at the acetic acid group) to track metabolites in hepatocyte incubations. Identify primary oxidation sites (e.g., isoxazole ring or fluorophenyl group) using LC-MS/MS. Introduce electron-withdrawing groups (e.g., trifluoromethyl) to slow cytochrome P450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
